

A Comparative Analysis: Ketac Cem Radiopaque vs. Resin-Modified Glass Ionomer Cements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ketac Cem Radiopaque*

Cat. No.: *B1179176*

[Get Quote](#)

In the landscape of dental materials, the choice of luting cement is critical for the long-term success of indirect restorations. This guide provides a detailed, data-driven comparison between **Ketac Cem Radiopaque**, a conventional glass ionomer cement (GIC), and various resin-modified glass ionomer cements (RMGICs). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and development.

Performance at a Glance: Key Quantitative Data

The following tables summarize the performance of **Ketac Cem Radiopaque** and representative RMGICs across key experimental parameters.

Table 1: Compressive and Flexural Strength

Property	Material	Mean Value (MPa)	Standard Deviation (MPa)	Reference
Compressive Strength	Ketac Cem	81.93	13.37	[1]
Resin-Modified GIC (Vitremer)	Not specified in direct comparison	-	-	
Conventional GIC (Meron)	77.72	20.21	[1]	
Conventional GIC	179	20	[2]	
Resin-Modified GIC	113	8	[2]	
Flexural Strength	Ketac Molar	> Miracle Mix > RMGIC > Posterior GIC	-	[3]
Ketac Cem	20.50	4.89	[1]	
Resin-Modified GIC	13.108	-	[3]	

Table 2: Shear Bond Strength to Enamel and Dentin

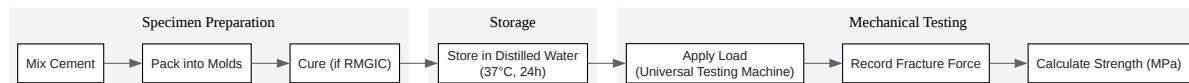
Substrate	Material	Mean Bond Strength (MPa)	Standard Deviation (MPa)	Reference
Enamel	Ketac Cem Easymix (no treatment)	< 5	-	[4]
Fuji Plus (RMGIC, no treatment)	-12	-	[4]	
RelyX Luting (RMGIC, no treatment)	-8	-	[4]	
Ketac Cem Easymix (acid-etched)	-10	-	[4]	
Fuji Plus (RMGIC, acid-etched)	-25	-	[4]	
RelyX Luting (RMGIC, acid-etched)	-22	-	[4]	
Dentin	Ketac-Cem (no treatment)	< 2	-	[5]
Ketac-Cem (25% polyacrylic acid)	~4	-	[5]	
Ketac Fil	4.9 (after 1 wk)	1.2	[6]	
Fuji II LC (RMGIC)	12.7	1.7	[6]	
Vitremer (RMGIC)	5.4 (up to 1 mo)	2.5	[6]	

Table 3: Cumulative Fluoride Release (6 months)

Material	Mean Cumulative Fluoride Release (ppm)	Standard Deviation (ppm)	Reference
Ketac Cem Easymix	154.6	6.09	[7][8][9]
Fuji ORTHO LC (RMGIC)	221.7	10.29	[7][8][9]
Meron Plus QM (RMGIC)	173.0	5.89	[7][8][9]
Fuji ORTHO (Conventional GIC)	191.5	15.03	[7][8][9]
Meron (Conventional GIC)	161.3	7.84	[7][8][9]

Table 4: Microleakage

Material Type	Finding	Reference
Conventional GIC (Ketac Fill)	Showed significantly more leakage than RMGIC groups.	
Resin-Modified GIC	More effective in marginal sealing than conventional GIC.	
Nano-filled RMGIC (Ketac N100)	Showed less leakage than conventional GICs and other RMGICs in some studies.	[10]


Experimental Protocols

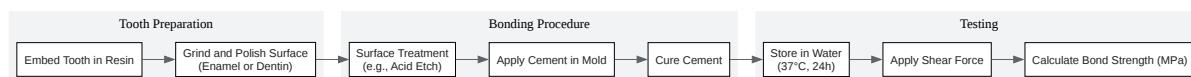
Detailed methodologies are crucial for the interpretation and replication of comparative studies. Below are the protocols for the key experiments cited in this guide.

Compressive and Flexural Strength Testing

The mechanical properties of dental cements are fundamental to their clinical performance. Compressive and flexural strength tests are conducted to simulate the forces experienced by a restoration in the oral environment.

- **Specimen Preparation:** Cylindrical specimens for compressive strength and beam-shaped specimens for flexural strength are prepared according to ISO 9917-1:2007 standards. The cement is mixed according to the manufacturer's instructions and packed into stainless steel molds. For light-cured or dual-cured RMGICs, the material is irradiated with a curing light for the recommended duration.
- **Storage:** The specimens are stored in distilled water at 37°C for 24 hours before testing to simulate oral conditions.
- **Testing:** A universal testing machine is used to apply a compressive or flexural load at a specific crosshead speed (e.g., 0.5 mm/min) until fracture occurs. The maximum force applied before fracture is recorded and used to calculate the strength in megapascals (MPa).

[Click to download full resolution via product page](#)

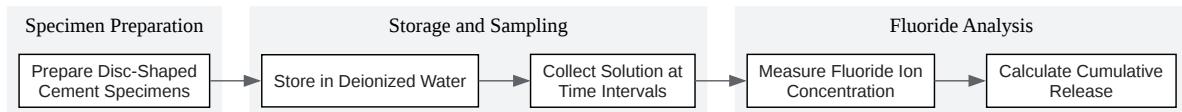

Workflow for Compressive and Flexural Strength Testing.

Shear Bond Strength Testing

The adhesive potential of a cement to tooth structure is a critical determinant of restoration longevity. Shear bond strength tests quantify this property.

- **Tooth Preparation:** Extracted human or bovine teeth are embedded in acrylic resin, and the enamel or dentin surface is ground flat and polished to create a standardized bonding area.

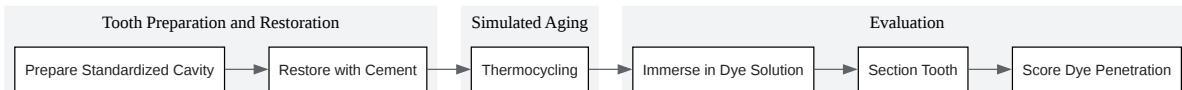
- Surface Treatment: The prepared tooth surface may undergo various treatments, such as acid-etching with phosphoric acid or conditioning with polyacrylic acid, to enhance adhesion.
- Cement Application: A cylindrical mold is placed on the treated tooth surface, and the cement is packed into the mold and cured (if applicable).
- Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours.
- Testing: A universal testing machine with a shear loading jig is used to apply a force parallel to the bonding interface until debonding occurs. The force at which failure occurs is recorded and the bond strength is calculated in MPa.


[Click to download full resolution via product page](#)

Workflow for Shear Bond Strength Testing.

Fluoride Release Measurement

A key advantage of glass ionomer cements is their ability to release fluoride, which can help inhibit secondary caries.


- Specimen Preparation: Disc-shaped specimens of the cements are prepared and stored in a deionized water or a buffer solution.
- Fluoride Measurement: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 6 months), the storage solution is collected, and the fluoride concentration is measured using a fluoride ion-selective electrode.[11]
- Cumulative Release: The cumulative amount of fluoride released over the entire study period is calculated and reported in parts per million (ppm) or micrograms per square centimeter ($\mu\text{g}/\text{cm}^2$).[7][8][9]

[Click to download full resolution via product page](#)*Workflow for Fluoride Release Measurement.*

Microleakage Assessment

Microleakage, the passage of bacteria, fluids, and ions at the tooth-restoration interface, can lead to secondary caries and restoration failure.

- Cavity Preparation: Standardized cavities (e.g., Class V) are prepared in extracted teeth.
- Restoration: The cavities are restored with the cements according to the manufacturers' instructions.
- Thermocycling: The restored teeth are subjected to thermocycling, a process of alternating between hot and cold water baths, to simulate temperature changes in the oral cavity and stress the tooth-restoration interface.
- Dye Penetration: The teeth are then immersed in a dye solution (e.g., methylene blue). The dye will penetrate any gaps at the interface.
- Sectioning and Evaluation: The teeth are sectioned, and the extent of dye penetration is scored using a microscope. Lower scores indicate less microleakage.

[Click to download full resolution via product page](#)

Workflow for Microleakage Assessment.

Discussion of Findings

The presented data indicate that resin-modified glass ionomer cements generally exhibit superior mechanical properties compared to conventional glass ionomer cements like **Ketac Cem Radiopaque**. RMGICs demonstrate higher flexural strength and significantly greater bond strength to both enamel and dentin.^{[4][12]} The addition of a resin component and the potential for light-curing contribute to these enhanced physical characteristics.^[12]

In terms of fluoride release, both conventional and resin-modified GICs release fluoride over an extended period.^{[7][8][9]} However, studies have shown that some RMGICs, such as Fuji ORTHO LC, may have a higher cumulative fluoride release than conventional GICs like Ketac Cem Easymix.^{[7][8][9]}

Microleakage studies consistently suggest that RMGICs provide a better marginal seal than conventional GICs, indicating a lower risk of secondary caries at the restoration margin. This is likely attributed to the improved adhesive properties and reduced setting shrinkage of the resin component.

Conclusion

Based on the available in-vitro data, resin-modified glass ionomer cements offer significant advantages over conventional glass ionomer cements, such as **Ketac Cem Radiopaque**, in terms of mechanical strength, bond strength, and marginal seal. While both material classes provide the therapeutic benefit of fluoride release, some RMGICs may offer a higher cumulative release. For clinical applications in stress-bearing areas or where a durable, long-lasting bond is paramount, the evidence supports the selection of a resin-modified glass ionomer cement. However, conventional GICs like Ketac Cem remain a viable option, particularly in low-stress applications or when moisture control is challenging, due to their greater moisture tolerance.^[13] Further clinical trials are warranted to fully elucidate the long-term performance of these materials in various clinical scenarios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. Improvement of enamel bond strengths for conventional and resin-modified glass ionomers: acid-etching vs. conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bond strength of glass ionomers to coronal and radicular dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resin-modified glass ionomer cements: bonding to enamel and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoride release from two types of fluoride-containing orthodontic adhesives: Conventional versus resin-modified glass ionomer cements—An in vitro study | PLOS One [journals.plos.org]
- 8. Fluoride release from two types of fluoride-containing orthodontic adhesives: Conventional versus resin-modified glass ionomer cements—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoride release from two types of fluoride-containing orthodontic adhesives: Conventional versus resin-modified glass ionomer cements-An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. unident.se [unident.se]
- 12. Evaluation of the Mechanical Properties of Three Resin-Modified Glass-Ionomer Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dentalproductsreport.com [dentalproductsreport.com]
- To cite this document: BenchChem. [A Comparative Analysis: Ketac Cem Radiopaque vs. Resin-Modified Glass Ionomer Cements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179176#ketac-cem-radiopaque-vs-resin-modified-glass-ionomer-cements-a-comparative-study>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com